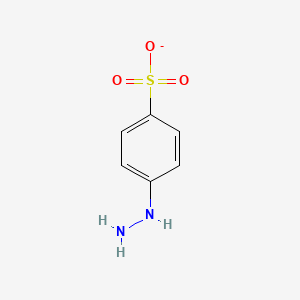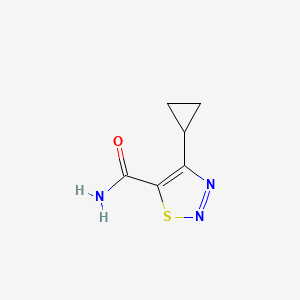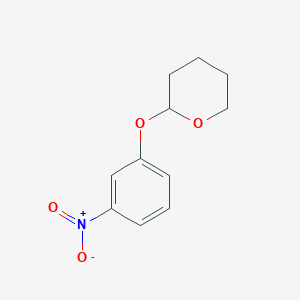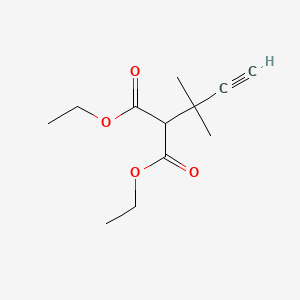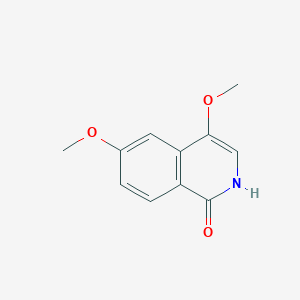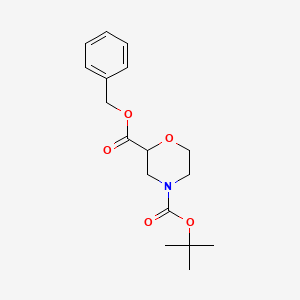
2-Benzyl 4-(tert-butyl) morpholine-2,4-dicarboxylate
概要
説明
2-Benzyl 4-(tert-butyl) morpholine-2,4-dicarboxylate is a chemical compound known for its unique structure and potential applications in various fields. It is a morpholine derivative with benzyl and tert-butyl groups attached to the nitrogen and carbon atoms, respectively. This compound is of interest due to its potential use in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl 4-(tert-butyl) morpholine-2,4-dicarboxylate typically involves the reaction of morpholine with benzyl chloride and tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and recrystallization would be employed to achieve high-purity products.
化学反応の分析
Types of Reactions
2-Benzyl 4-(tert-butyl) morpholine-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or tert-butyl groups using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol
Major Products Formed
科学的研究の応用
2-Benzyl 4-(tert-butyl) morpholine-2,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-Benzyl 4-(tert-butyl) morpholine-2,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and tert-butyl groups may enhance the compound’s binding affinity and selectivity towards these targets. The morpholine ring can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target .
類似化合物との比較
Similar Compounds
4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate: Similar structure but with a methyl group instead of a benzyl group.
2-Iodo-4-tert-butyl morpholine-2,4-dicarboxylate: Contains an iodine atom instead of a benzyl group.
Uniqueness
2-Benzyl 4-(tert-butyl) morpholine-2,4-dicarboxylate is unique due to the presence of both benzyl and tert-butyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these groups with the morpholine ring makes it a versatile compound for various applications .
特性
分子式 |
C17H23NO5 |
|---|---|
分子量 |
321.4 g/mol |
IUPAC名 |
2-O-benzyl 4-O-tert-butyl morpholine-2,4-dicarboxylate |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(20)18-9-10-21-14(11-18)15(19)22-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 |
InChIキー |
ZIHWSJMSQSMTOW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

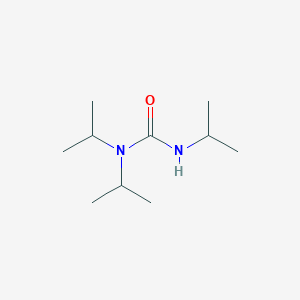
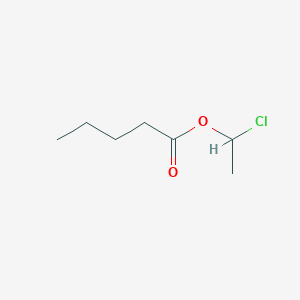
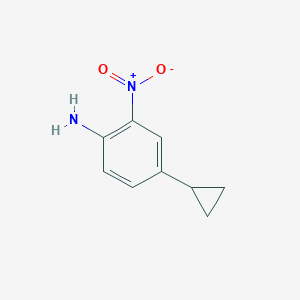
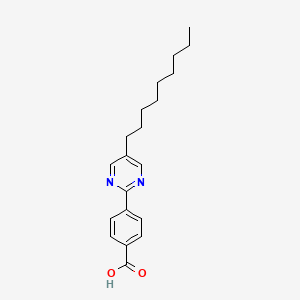
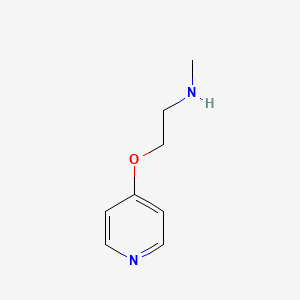
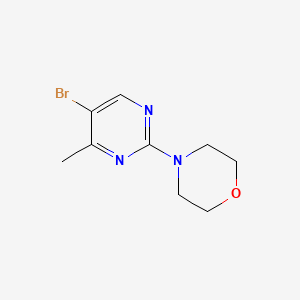
![4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-fluoroaniline](/img/structure/B8658226.png)
